molecular formula C21H22N6O5S B2606698 N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-54-9

N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2606698
CAS No.: 847190-54-9
M. Wt: 470.5
InChI Key: CEYIRXWQYZSHKU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, a pyrimidinone group, a nitrophenyl group, and a thioacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The cyclopentyl group would introduce a ring structure, while the nitrophenyl group would likely contribute significant resonance stabilization. The pyrimidinone group could potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide shares structural similarities with compounds studied in several research projects. For instance, the synthesis of structurally related heterocycles, including various pyrimidine and pyrimidinone derivatives, has been extensively explored. These studies involve regioselective cyclocondensations and reactions with different intermediates to produce compounds with potential pharmacological activities, such as anticancer and antimicrobial properties (Sayed et al., 2021; Bondock et al., 2008).

Chemical Reactions and Modifications

The reactivity of similar compounds under various conditions has been a subject of research. Studies have detailed the synthesis of thieno[2,3-d]pyrimidines and their derivatives, showcasing the potential of these compounds to undergo various chemical transformations, such as cyclization and alkylation, to yield novel structures with potential biological activities (Davoodnia et al., 2009).

Pharmacological Properties and Applications

Antitumor and Antimicrobial Potential

Compounds similar to this compound have shown promise in pharmacological applications. Research has highlighted the synthesis of pyrimidine derivatives and their evaluation for antitumor activity, with some compounds demonstrating promising results against specific cancer cell lines (Fahim et al., 2019). Furthermore, the antimicrobial potential of structurally related compounds has been explored, revealing their effectiveness against various microbial strains (Bondock et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting biological activity, for example, it could be studied further as a potential drug .

Properties

IUPAC Name

N-cyclopentyl-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O5S/c1-25-18-16(20(29)26(2)21(25)30)19(33-11-15(28)22-13-5-3-4-6-13)24-17(23-18)12-7-9-14(10-8-12)27(31)32/h7-10,13H,3-6,11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYIRXWQYZSHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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